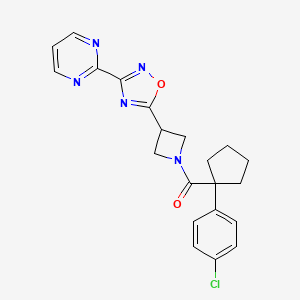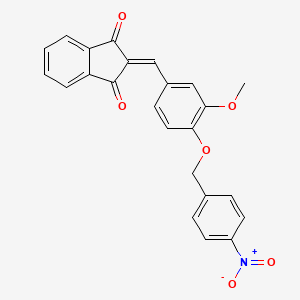
N-(3-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, commonly known as MTA, is a synthetic compound used in scientific research. MTA belongs to the family of thiazolyl-urea derivatives, which are known for their antitumor properties. MTA has been extensively studied for its potential use as an anticancer agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Scientific Research Applications
Antimicrobial Activity
The synthesis and evaluation of compounds structurally related to N-(3-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide have shown promising antimicrobial activities. For instance, derivatives of thiadiazole and thiazole have been investigated for their antimicrobial effects, demonstrating significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics. This highlights the potential of such compounds in addressing the challenge of bacterial resistance (Maier et al., 1986; Saravanan et al., 2010).
Anticancer and Antiviral Activities
Several studies have explored the anticancer and antiviral potentials of compounds with a similar structural framework. Research has identified compounds with selective inhibition of leukemia cell lines and activity against specific viral strains, indicating the utility of these molecules in developing targeted therapies for cancer and viral infections (Havrylyuk et al., 2013; Mohammadi-Farani et al., 2014).
Antioxidant and Anti-inflammatory Properties
Research has also uncovered the antioxidant and anti-inflammatory properties of compounds in this category. These findings are crucial, as they suggest potential therapeutic applications in treating diseases characterized by oxidative stress and inflammation (Koppireddi et al., 2013).
Pharmacological Properties
The exploration of ureido-acetamides, including those structurally related to the compound , has yielded insights into their pharmacological properties, revealing potent and selective activities across various receptors. Such studies pave the way for the development of new drugs targeting specific pathways involved in diseases (Bertrand et al., 1994).
Synthesis and Characterization
The synthesis and characterization of compounds within this structural family have been extensively studied, providing a foundation for further research into their applications. The methodologies developed for synthesizing these compounds efficiently and their structural elucidation via various spectroscopic techniques are integral to advancing the field (Gull et al., 2016; Xie et al., 2015).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-15-7-5-6-13(10-15)21-18(25)11-14-12-29-20(22-14)24-19(26)23-16-8-3-4-9-17(16)28-2/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJQLOCXCMEJLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2835211.png)

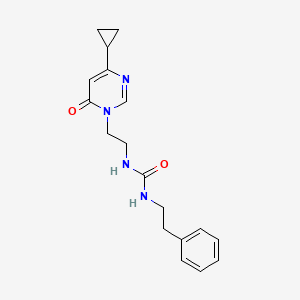
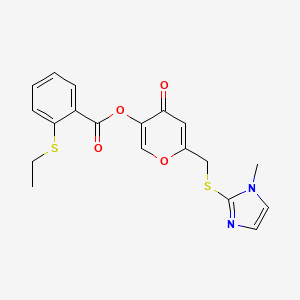
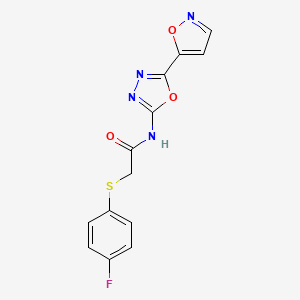
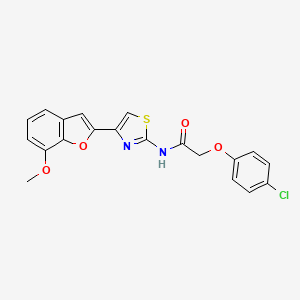
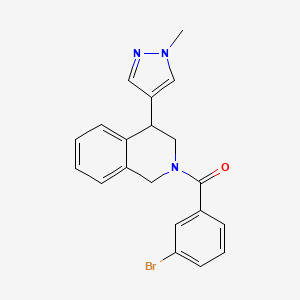
![(4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2835221.png)
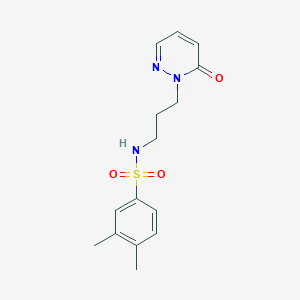

![2-chloro-N-[(1-ethoxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2835227.png)
![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2835228.png)
